molecular formula C6H15ClN2O2 B13855733 4-[2-(aminooxy)ethyl]Morpholine hydrochloride CAS No. 72423-24-6

4-[2-(aminooxy)ethyl]Morpholine hydrochloride

Cat. No.: B13855733
CAS No.: 72423-24-6
M. Wt: 182.65 g/mol
InChI Key: LXUKBCJTQUUAPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(aminooxy)ethyl]Morpholine hydrochloride typically involves the reaction of morpholine with an appropriate aminooxy reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .

Scientific Research Applications

4-[2-(Aminooxy)ethyl]Morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with carbonyl groups, making it useful in the inhibition of enzymes that rely on carbonyl-containing substrates. This interaction can modulate various biochemical pathways and has implications for therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

72423-24-6

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

O-(2-morpholin-4-ylethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-10-6-3-8-1-4-9-5-2-8;/h1-7H2;1H

InChI Key

LXUKBCJTQUUAPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCON.Cl

Origin of Product

United States

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